1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
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Description
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide is a useful research compound. Its molecular formula is C35H37ClN4O2S and its molecular weight is 613.22. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene exhibit significant in vitro antioxidant activity, comparable to established reference drugs like ionol, ascorbic acid, and α-tocopherol. This suggests potential for these compounds in pharmacological applications focusing on oxidative stress mitigation (Demchenko et al., 2021).
Anticancer Properties
Studies have shown that 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives demonstrate promising anticancer properties. These compounds have been found effective against a wide range of cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, indicating their potential as broad-spectrum anticancer agents (Demchenko et al., 2018).
Antiviral Activity
Another significant application is the antiviral activity of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives. These compounds have shown effectiveness against the Flu A H1N1 virus, suggesting their utility in antiviral drug development (Demchenko et al., 2019).
Redox Behavior
Tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene derivatives have also been studied for their redox behavior, revealing multistep electrochemical reduction properties. This aspect opens avenues for their use in electrochemical applications and possibly in the development of novel materials (Shoji et al., 2008).
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN4O2S/c1-5-41-27-16-14-26(15-17-27)37-34(43)33-32(24-10-12-25(36)13-11-24)29-8-6-7-19-39-31(38-40(33)35(29)39)21-42-30-20-23(4)9-18-28(30)22(2)3/h9-18,20,22H,5-8,19,21H2,1-4H3,(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCFPBQHJAMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=C(C=CC(=C5)C)C(C)C)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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